molecular formula C21H21N3OS2 B2658690 (4-(1H-indole-3-carbonothioyl)piperazin-1-yl)(4-methoxyphenyl)methanethione CAS No. 887197-40-2

(4-(1H-indole-3-carbonothioyl)piperazin-1-yl)(4-methoxyphenyl)methanethione

Cat. No.: B2658690
CAS No.: 887197-40-2
M. Wt: 395.54
InChI Key: KWBXRJOASGWWNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, a piperazine ring, and a methoxyphenyl group. Indole is a heterocyclic system that provides the skeleton to many important synthetic drug molecules . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The methoxyphenyl group is a common functional group in organic chemistry.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

This compound, as part of a broader class of bis(heteroaryl)piperazines (BHAPs), has been identified for its potent inhibition of HIV-1 reverse transcriptase. This activity makes it a candidate for consideration in HIV-1 treatment strategies (Romero et al., 1994).

Antimicrobial Activity

Some derivatives of the compound have shown variable and modest antimicrobial activity against certain strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Properties

Bis-indole derivatives, closely related to the compound , have been evaluated for antitumor activity. Some derivatives showed promising results against various human cancer cell lines (Andreani et al., 2008).

Dopamine Receptor Binding

Studies have examined compounds structurally similar to (4-(1H-indole-3-carbonothioyl)piperazin-1-yl)(4-methoxyphenyl)methanethione for their selectivity and affinity towards D2 dopamine receptors. Such compounds could be useful in designing receptor-selective ligands for various neurological applications (Luedtke et al., 2012).

Antifungal and Antibacterial Activities

Certain analogues of the compound have shown promising antifungal and antibacterial activities. This includes their potential as enzyme inhibitors, highlighting their relevance in medicinal chemistry (Mermer et al., 2018).

Inhibitors of Tubulin Polymerization

Derivatives of the compound have been identified as potent inhibitors of tubulin polymerization, indicating potential applications in cancer therapy (Prinz et al., 2017).

Targeting Bacterial Persisters

Certain compounds in this class have been shown to selectively kill bacterial persisters, which are typically tolerant to antibiotic treatment. This could lead to new approaches in treating persistent bacterial infections (Kim et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

[4-(1H-indole-3-carbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS2/c1-25-16-8-6-15(7-9-16)20(26)23-10-12-24(13-11-23)21(27)18-14-22-19-5-3-2-4-17(18)19/h2-9,14,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBXRJOASGWWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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